molecular formula C9H14FIN2O B2823544 1-(2-fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856031-63-4

1-(2-fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2823544
CAS No.: 1856031-63-4
M. Wt: 312.127
InChI Key: DOHXBGKIGHQVEJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of fluoroethyl, iodo, and isopropoxymethyl groups attached to the pyrazole ring, which impart unique chemical and physical properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the pyrazole ring can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

      Step 2: Introduction of the fluoroethyl group can be done via nucleophilic substitution using 2-fluoroethyl halides.

      Step 3: The iodo group can be introduced through iodination reactions using iodine or iodine monochloride.

      Step 4: The isopropoxymethyl group can be added through alkylation reactions using isopropoxymethyl halides.

  • Industrial Production Methods

    • Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated synthesis modules can also enhance reproducibility and scalability.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoroethyl group, leading to the formation of fluoroacetyl derivatives.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.

    Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.

Major Products

  • Oxidation products include fluoroacetyl derivatives.
  • Reduction products include deiodinated pyrazoles.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential radiolabeled compound for positron emission tomography (PET) imaging due to the presence of the fluoroethyl group.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the iodo group can facilitate radiolabeling for imaging studies.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-iodo-3-(isopropoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-(2-Fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole: Lacks the iodo group, which may affect its reactivity and potential for radiolabeling.

    4-Iodo-3-(isopropoxymethyl)-1H-pyrazole: Lacks the fluoroethyl group, which may reduce its ability to cross biological membranes.

    1-(2-Fluoroethyl)-4-iodo-1H-pyrazole: Lacks the isopropoxymethyl group, which may affect its solubility and overall chemical properties.

The unique combination of fluoroethyl, iodo, and isopropoxymethyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FIN2O/c1-7(2)14-6-9-8(11)5-13(12-9)4-3-10/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHXBGKIGHQVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1I)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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